![molecular formula C15H26NO3P B14212286 Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate CAS No. 625394-78-7](/img/structure/B14212286.png)
Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate is an organophosphorus compound that belongs to the class of phosphonates. These compounds are characterized by the presence of a phosphorus atom bonded to an organic moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as a reagent in organic synthesis and has shown potential in various scientific research applications.
Métodos De Preparación
The synthesis of diethyl {[4-(diethylamino)phenyl]methyl}phosphonate can be achieved through several methods. One common method involves the Kabachnik–Fields reaction, which is a three-component reaction involving an aldehyde, an amine, and a phosphite. In this case, 4-(diethylamino)benzaldehyde, diethyl phosphite, and an appropriate amine are reacted under mild conditions to yield the desired phosphonate . The reaction is typically carried out at room temperature and can be catalyzed by various catalysts, including nano copper oxide, to improve the yield and reaction rate .
Análisis De Reacciones Químicas
Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis of the phosphonate ester can yield the corresponding phosphonic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating infections and other diseases.
Mecanismo De Acción
The mechanism of action of diethyl {[4-(diethylamino)phenyl]methyl}phosphonate involves its interaction with molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. The compound can form complexes with metal ions, which may contribute to its antimicrobial and corrosion-inhibiting properties .
Comparación Con Compuestos Similares
Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate can be compared with other similar compounds, such as:
Diethyl 4-methylbenzylphosphonate: This compound has similar applications in organic synthesis and as a corrosion inhibitor but differs in its molecular structure and specific properties.
Diethyl ((4-isopropylphenyl)(substituted phenylamino)methyl)phosphonate: This compound has shown antioxidant and antimicrobial activities, similar to this compound, but with different substituents on the phenyl ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for various applications.
Propiedades
Número CAS |
625394-78-7 |
|---|---|
Fórmula molecular |
C15H26NO3P |
Peso molecular |
299.35 g/mol |
Nombre IUPAC |
4-(diethoxyphosphorylmethyl)-N,N-diethylaniline |
InChI |
InChI=1S/C15H26NO3P/c1-5-16(6-2)15-11-9-14(10-12-15)13-20(17,18-7-3)19-8-4/h9-12H,5-8,13H2,1-4H3 |
Clave InChI |
FNVDSIVSFRVDCR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)CP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


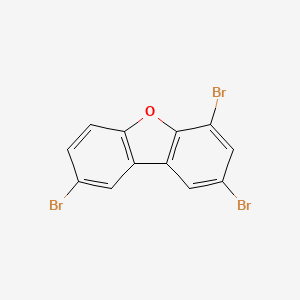
![7-(1h-Indol-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14212210.png)

![2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14212219.png)
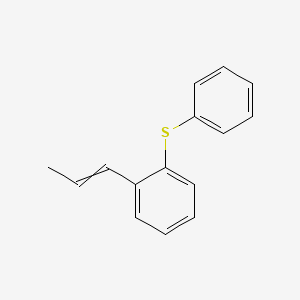
![1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride](/img/structure/B14212229.png)

![[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene](/img/structure/B14212240.png)
![N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14212244.png)
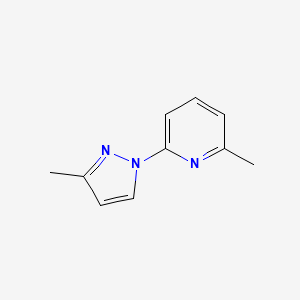
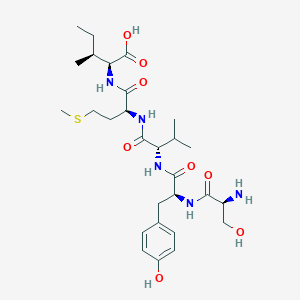
![Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate](/img/structure/B14212265.png)
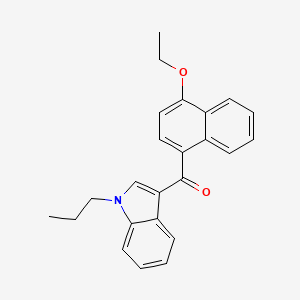
![N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide](/img/structure/B14212277.png)
